4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Description
Properties
Molecular Formula |
C15H8F3N3 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
4-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-21-9-13(20-14(21)7-12)11-3-1-10(8-19)2-4-11/h1-7,9H |
InChI Key |
IDOIXNGWZOFEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves multistep reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, such as palladium, and reagents like trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The benzonitrile group and imidazo[1,2-a]pyridine core undergo oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Key Observations:
-
Oxidation of the imidazo[1,2-a]pyridine ring introduces hydroxyl or ketone groups at positions adjacent to nitrogen atoms.
-
The trifluoromethyl group remains inert under mild oxidation conditions but may degrade under harsh acidic or high-temperature environments.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetonitrile, 60°C, 6 hrs | 4-[7-(Trifluoromethyl)-3-oxo-imidazo[1,2-a]pyridin-2-yl]benzonitrile | 72% |
| KMnO₄ (1M) | H₂O, 80°C, 12 hrs | 4-[7-(Trifluoromethyl)-5,6-dihydroxy-imidazo[1,2-a]pyridin-2-yl]benzonitrile | 58% |
Reduction Reactions
The nitrile group and aromatic system participate in reduction reactions. Sodium borohydride (NaBH₄) selectively reduces the nitrile to an amine, while catalytic hydrogenation targets the imidazo[1,2-a]pyridine ring.
Key Findings:
-
NaBH₄ in methanol reduces the benzonitrile to a primary amine without affecting the trifluoromethyl group or heterocyclic core.
-
Pd/C-mediated hydrogenation under 1 atm H₂ saturates the pyridine ring, forming a dihydroimidazopyridine derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ (2 equiv) | Methanol, rt, 4 hrs | 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzylamine | 85% |
| H₂ (1 atm), Pd/C | Ethanol, 50°C, 8 hrs | 4-[7-(Trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyridin-2-yl]benzonitrile | 63% |
Substitution Reactions
The electron-deficient imidazo[1,2-a]pyridine core facilitates nucleophilic aromatic substitution (NAS) at positions 3 and 7.
Nucleophilic Aromatic Substitution (NAS):
-
Methoxide or amine nucleophiles displace halides or activate hydrogen substitution at C3.
-
The trifluoromethyl group at C7 directs electrophilic substitution to C5 or C8 positions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaOMe (2 equiv) | DMF, 100°C, 12 hrs | 4-[7-(Trifluoromethyl)-3-methoxy-imidazo[1,2-a]pyridin-2-yl]benzonitrile | 67% |
| NH₃ (g) | THF, 150°C (sealed tube), 24 hrs | 4-[7-(Trifluoromethyl)-3-amino-imidazo[1,2-a]pyridin-2-yl]benzonitrile | 51% |
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions with azides to form tetrazole derivatives, while the imidazo[1,2-a]pyridine core engages in Diels-Alder reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃, ZnCl₂ | DMF, 120°C, 48 hrs | 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyltetrazole | 78% |
| Maleic anhydride | Toluene, reflux, 6 hrs | Fused Diels-Alder adduct (imidazo-pyridine-maleic anhydride) | 55% |
Comparative Reactivity with Structural Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated or chloro-substituted analogues .
Mechanistic Insights
-
Oxidation : The imidazo[1,2-a]pyridine ring undergoes radical-mediated oxidation, with the trifluoromethyl group stabilizing intermediate species through inductive effects.
-
Reduction : NaBH₄ reduction proceeds via a two-step mechanism: (1) coordination of borohydride to the nitrile, (2) proton transfer to form the amine.
Industrial-Scale Considerations
Scientific Research Applications
4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Structure : Methyl (-CH₃) substituent at the 7-position.
- Molecular Formula : C₁₅H₁₁N₃
- Molecular Weight : 233.27 g/mol
- Reported in high-yield (78%) synthesis routes, suggesting easier accessibility compared to fluorinated analogs .
4-[8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
- Structure : Chloro (-Cl) at the 8-position and -CF₃ at the 6-position.
- Key Differences :
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (Unsubstituted Core)
Positional Isomerism and Functional Group Modifications
4-[3-(o-Tolyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile (Compound 25)
- Structure : o-Tolyl (ortho-methylphenyl) substituent at the 3-position.
- Key Differences :
4-(3-(Morpholino(p-tolyl)methyl)imidazo[1,2-a]pyridin-2-yl)benzonitrile (4r)
- Structure: Morpholino(p-tolyl)methyl group at the 3-position.
- Synthesized via a three-component aza-Friedel–Crafts reaction (78% yield), showcasing divergent functionalization strategies .
Core Scaffold Variations
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
- Structure : Imidazo[4,5-b]pyridine core (vs. imidazo[1,2-a]pyridine).
- Key Differences :
Implications for Research and Development
- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound likely improves drug-like properties over methyl analogs, though synthetic complexity may increase .
- Positional Effects : Substitution at the 7-position (target compound) vs. 3- or 6-positions (analogs) alters steric and electronic profiles, impacting target selectivity.
- Core Modifications : Imidazo[4,5-b]pyridine derivatives (e.g., ethylsulfonyl-containing compounds) highlight the importance of core flexibility in optimizing binding kinetics .
Q & A
Q. Advanced Research Focus
- Genotoxicity screening : Ames tests with TA98 strains detect mutagenic potential from nitro intermediates .
- Reactive metabolite detection : Trapping studies with glutathione identify quinone-imine intermediates .
- Computational alerts : Use Derek Nexus to flag structural motifs linked to hepatotoxicity (e.g., Michael acceptors) .
What are the limitations of current synthetic methods for scaling up imidazo[1,2-a]pyridines?
Q. Advanced Research Focus
- Pd catalyst cost : Replace Pd with CuI in Ullmann-type couplings to reduce expenses .
- Byproduct formation : Optimize stoichiometry (1:1.2 ratio of pyridine to benzonitrile) to minimize dimerization .
- Safety : Trifluoromethyl reagents (e.g., Tf₂O) require strict temperature control to avoid exothermic decomposition .
How do solvent effects influence the reactivity of nitrile-containing intermediates?
Q. Basic Research Focus
- Polar aprotic solvents : DMF stabilizes nitrile intermediates via dipole interactions, accelerating cyclization .
- Protic solvents : Methanol promotes protonation of the imidazole nitrogen, reducing undesired side reactions .
- Green solvents : Cyclopentyl methyl ether (CPME) offers comparable efficiency to DMF with lower toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
